Pseudobenztropine Pseudobenztropine Benztropine is an anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Benztropine has not been associated with serum enzyme elevations during treatment and has not been linked to cases of clinically apparent acute liver injury.
Benztropine, with the chemical formula 3alpha-diphenylmethoxytropane, is a tropane-based dopamine inhibitor used for the symptomatic treatment of Parkinson's disease. It is a combination molecule between a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines determined to be a dopamine uptake inhibitor since 1970. The generation of structure-activity relationships proved that benztropine derivatives with the presence of a chlorine substituent in the para position in one of the phenyl rings produces an increased potency for dopamine uptake inhibition as well as a decreased inhibition of serotonin and norepinephrine. Benztropine was developed by USL Pharma and officially approved by the FDA on 1996.
Benzatropine is tropane in which a hydrogen at position 3 is substituted by a diphenylmethoxy group (endo-isomer). An acetylcholine receptor antagonist, it is used (particularly as its methanesulphonate salt) in the treatment of Parkinson's disease, and to reduce parkinsonism and akathisia side effects of antipsychotic treatments. It has a role as an antiparkinson drug, a parasympatholytic, an antidyskinesia agent, a muscarinic antagonist and a oneirogen.
Brand Name: Vulcanchem
CAS No.: 802597-90-6
VCID: VC0127874
InChI: InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
SMILES: CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C21H25NO
Molecular Weight: 307.4 g/mol

Pseudobenztropine

CAS No.: 802597-90-6

Reference Standards

VCID: VC0127874

Molecular Formula: C21H25NO

Molecular Weight: 307.4 g/mol

Pseudobenztropine - 802597-90-6

CAS No. 802597-90-6
Product Name Pseudobenztropine
Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
IUPAC Name (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
Standard InChIKey GIJXKZJWITVLHI-YOFSQIOKSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Boiling Point 547.8 ºC at 760 mm Hg
Melting Point 135ºC
Description Benztropine is an anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Benztropine has not been associated with serum enzyme elevations during treatment and has not been linked to cases of clinically apparent acute liver injury.
Benztropine, with the chemical formula 3alpha-diphenylmethoxytropane, is a tropane-based dopamine inhibitor used for the symptomatic treatment of Parkinson's disease. It is a combination molecule between a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines determined to be a dopamine uptake inhibitor since 1970. The generation of structure-activity relationships proved that benztropine derivatives with the presence of a chlorine substituent in the para position in one of the phenyl rings produces an increased potency for dopamine uptake inhibition as well as a decreased inhibition of serotonin and norepinephrine. Benztropine was developed by USL Pharma and officially approved by the FDA on 1996.
Benzatropine is tropane in which a hydrogen at position 3 is substituted by a diphenylmethoxy group (endo-isomer). An acetylcholine receptor antagonist, it is used (particularly as its methanesulphonate salt) in the treatment of Parkinson's disease, and to reduce parkinsonism and akathisia side effects of antipsychotic treatments. It has a role as an antiparkinson drug, a parasympatholytic, an antidyskinesia agent, a muscarinic antagonist and a oneirogen.
Solubility 81 mg/ml
In water, 24.9 mg/L at 25 °C (est)
Synonyms Apo Benztropine
Apo-Benztropine
Bensylate
Benzatropine
Benzatropine Mesylate
Benzatropine Methanesulfonate
Benzatropine Methanesulfonate, Hydrobromide
Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer
Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer
Benztropine
Benztropine Mesylate
Cogentin
Cogentinol
Hydrobromide Benzatropine Methanesulfonate
Mesylate, Benzatropine
Mesylate, Benztropine
Methanesulfonate, Benzatropine
Methanesulfonate, Hydrobromide Benzatropine
N Methylbenztropine
N-Methylbenztropine
PMS Benztropine
PMS-Benztropine
Vapor Pressure 6.86X10-7 mm Hg at 25 °C (est)
PubChem Compound 1201549
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator